molecular formula C10H9ClF3NO2 B2769162 Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate CAS No. 339010-43-4

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate

Cat. No. B2769162
CAS RN: 339010-43-4
M. Wt: 267.63
InChI Key: XLGGAFAZAXXXIU-UHFFFAOYSA-N
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Description

“Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate” is a chemical compound with the linear formula C10H9ClF3NO2 . It is reported as an intermediate of herbicide .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3 . The molecular weight of the compound is 267.63 .


Physical And Chemical Properties Analysis

“this compound” is a liquid . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

The study by Roesle et al. (2012) focuses on the mechanistic aspects of isomerizing alkoxycarbonylation of methyl oleate, demonstrating the potential of weakly coordinated triflate complexes in organic synthesis. The research highlights the reactivity of these complexes with methanol and pyridine, leading to the formation of hydride species and their application in isomerization and carbonylation reactions. This study underscores the utility of such complexes in detailed mechanistic studies of organic reactions, which can be extended to related compounds including Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate (Roesle, Dürr, Möller, Cavallo, Caporaso, & Mecking, 2012).

Synthetic Applications and Ligand Design

Sokolov and Aksinenko (2010) explored reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the synthesis of acyclic and heterocyclic compounds containing the trifluoromethyl group. This research illustrates the synthetic versatility of this compound derivatives in constructing complex molecular architectures, which are valuable in pharmaceutical chemistry and material science (Sokolov & Aksinenko, 2010).

Catalysis and Material Science

In the domain of catalysis and material science, Hureau et al. (2008) investigated chloro and aqua Mn(II) mononuclear complexes with amino-pyridine pentadentate ligands. Although not directly using this compound, this research emphasizes the role of pyridinyl groups in designing metal complexes with significant catalytic and material properties, hinting at the potential applications of related compounds in developing novel catalysts and materials (Hureau, Groni, Guillot, Blondin, Duboc, & Anxolabéhère‐Mallart, 2008).

Pharmaceutical Development

In pharmaceutical development, the synthesis and characterization of novel compounds and their precursors are crucial. Although direct studies on this compound were not found, the methodologies and chemical reactions involving similar structures provide a foundation for the synthesis of potential drug candidates. For instance, the work by Zhong et al. (1999) on the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate demonstrates how specific stereochemistry is crucial for pharmaceutical applications. These synthetic strategies can be adapted for the development of drugs involving this compound or its derivatives (Zhong, Cohen, Abdel-Magid, Kenney, Maryanoff, Shah, Villani, Zhang, & Zhang, 1999).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives, which include “Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate primarily targets the enzyme acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid biosynthesis and energy metabolism, making it an important target for various herbicides .

Mode of Action

This compound acts as an ACC inhibitor . By inhibiting ACC, it disrupts fatty acid biosynthesis, which is essential for plant growth and development . This disruption leads to the death of the plant, making this compound an effective herbicide .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . ACC, the enzyme inhibited by this compound, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in fatty acid biosynthesis . Inhibition of ACC disrupts this pathway, leading to a halt in fatty acid production and ultimately plant death .

Pharmacokinetics

As a proherbicide, it is likely to be absorbed and distributed throughout the plant, where it is then metabolized to its active form

Result of Action

The result of the action of this compound is the disruption of fatty acid biosynthesis , leading to the death of the plant . This makes it an effective herbicide, particularly for the control of annual and perennial grasses in broadleaf crops .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in all soils tested, the compound is rapidly hydrolyzed to the corresponding acid, provided there is moisture in excess of the wilting point . In air-dried soils, little hydrolysis of the compound to acid occurs . Therefore, soil moisture levels can significantly influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a variety of biochemical processes .

Cellular Effects

The effects of this compound on cells are diverse and profound . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . These effects can alter the behavior and function of cells in significant ways .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These molecular mechanisms underpin the biochemical and cellular effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a complex manner . It interacts with transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-5(9(16)17-2)8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGGAFAZAXXXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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